Enhanced Lipophilicity for CNS Drug Design Compared to Non-Halogenated 2-Cyclopropylthiazole
The target compound demonstrates a significantly higher predicted lipophilicity with a computed XLogP3-AA value of 2.6, compared to 1.5 for the non-brominated analog 2-cyclopropylthiazole [1] [2]. This log-unit increase substantially improves predicted membrane permeability and blood-brain barrier penetration potential, a critical parameter for CNS drug targets such as orexin receptor antagonists [3].
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 2-Cyclopropylthiazole (CAS 1159821-56-3) with XLogP3-AA of 1.5 |
| Quantified Difference | +1.1 log units |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem (2025 release) |
Why This Matters
Higher lipophilicity is a key driver for CNS drug candidate selection, and this quantifiable difference directly influences procurement decisions for neuroscience-focused drug discovery programs.
- [1] PubChem. Compound Summary for CID 80318596: 2-{[1-(Bromomethyl)cyclopropyl]methyl}-1,3-thiazole. National Library of Medicine, 2025. View Source
- [2] PubChem. Compound Summary for CID 45788858: 2-Cyclopropyl-1,3-thiazole. National Library of Medicine, 2025. View Source
- [3] Aissaoui, H., et al. 2-Cyclopropyl-thiazole derivatives. U.S. Patent Application US20100222328, September 2, 2010. View Source
